molecular formula C9H10ClN B12979990 (1R)-1-phenylprop-2-yn-1-aminehydrochloride

(1R)-1-phenylprop-2-yn-1-aminehydrochloride

Cat. No.: B12979990
M. Wt: 167.63 g/mol
InChI Key: LEEITMHLSCHFFT-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-Phenylprop-2-yn-1-amine hydrochloride is a chiral amine derivative characterized by a phenyl group attached to a propargylamine backbone. The compound’s structure features a stereogenic center at the C1 position (R-configuration), a propargyl (C≡CH) group at C2, and a protonated amine group forming a hydrochloride salt.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1R)-1-phenylprop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H/t9-;/m1./s1

InChI Key

LEEITMHLSCHFFT-SBSPUUFOSA-N

Isomeric SMILES

C#C[C@H](C1=CC=CC=C1)N.Cl

Canonical SMILES

C#CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylprop-2-yn-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-1-Phenylprop-2-yn-1-ol.

    Conversion to Amine: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, including amination and reduction.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Phenylprop-2-yn-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylprop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropynone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit:

  • Antidepressant-like Effects : Studies suggest that (1R)-1-phenylprop-2-yn-1-amine hydrochloride can modulate serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors, which are implicated in mood regulation . This modulation could lead to potential antidepressant properties.
  • Antimicrobial Activity : Related compounds have shown promising results against various bacterial pathogens, indicating that this class of compounds could be explored for antibacterial applications.

Biological Studies

The compound has been investigated for its interactions with biological systems:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can be crucial in developing new therapeutic agents .
  • Receptor Binding : The compound's interaction with different receptors has been a focus of research, potentially contributing to understanding various physiological processes and disease mechanisms.

Industrial Applications

In the industrial sector, (1R)-1-phenylprop-2-yn-1-amine hydrochloride is utilized in:

  • Synthesis of Specialty Chemicals : The compound serves as a building block in organic synthesis for developing new materials and specialty chemicals .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant serotonin uptake inhibition. For instance, a study demonstrated that (1R)-1-phenylprop-2-yn-1-amine hydrochloride could enhance serotonin levels in animal models, suggesting its utility as an antidepressant .

Antimicrobial Properties

Investigations into related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that (1R)-1-phenylprop-2-yn-1-amine hydrochloride could be further explored for its antimicrobial properties .

Mechanism of Action

The mechanism of action of ®-1-Phenylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

(1R,2S)-(−)-Ephedrine Hydrochloride (MPPH)
  • Structure: Contains a hydroxyl (−OH) group at C1 and a methylamino (−NCH₃) group at C2, forming a 1-phenylpropanol backbone.
  • Pharmacological Activity : Acts as a sympathomimetic agent, stimulating α- and β-adrenergic receptors to increase heart rate and bronchial dilation .
  • Antimicrobial Effects : Exhibits MIC (87.5 ± 25 ppm) and MBC (175 ± 50 ppm) against E. coli, indicating bacteriostatic and bactericidal properties .
  • Stability : Degrades significantly in urine (11% loss at 37°C/48 hours; >70% loss at −20°C/6 months) due to microbial activity .

Comparison :

  • The propargyl group in (1R)-1-phenylprop-2-yn-1-amine replaces the hydroxyl group in ephedrine, likely reducing polar interactions and increasing lipophilicity. This structural change may enhance blood-brain barrier penetration but reduce solubility in aqueous matrices like plasma .
  • The absence of a methylamino group may diminish adrenergic receptor binding, altering pharmacological activity .
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride
  • Structure : Features a 3,4-dichlorophenyl group and ethyl chain at C1.
  • Applications : Used in pharmaceutical intermediates; electron-withdrawing Cl substituents enhance metabolic stability but may reduce bioavailability .

Comparison :

  • The propargyl group in (1R)-1-phenylprop-2-yn-1-amine introduces sp-hybridized carbon, increasing reactivity compared to the ethyl chain in the dichlorophenyl analog. This could lead to faster degradation under oxidative conditions .
(1R)-1-(2-Naphthyl)propan-1-amine Hydrochloride
  • Structure : Substitutes phenyl with a naphthyl group, increasing aromatic surface area.
  • Properties : Enhanced π-π stacking interactions may improve binding to hydrophobic receptor pockets but reduce solubility .

Comparison :

Stability and Degradation Pathways

Compound Stability in Plasma (37°C) Stability in Urine (37°C) Stability at −20°C (6 Months) Key Degradation Factors
Ephedrine (MPPH) 48 hours 11% loss in 48 hours Plasma: 7%; Urine: 11% loss E. coli activity, temperature
(1R)-1-Phenylprop-2-yn-1-amine* Not reported Not reported Not reported Hypothesized: Propargyl oxidation, microbial metabolism

Inference: The propargyl group’s high electron density may render (1R)-1-phenylprop-2-yn-1-amine more susceptible to oxidation than ephedrine, necessitating inert storage conditions. Microbial degradation pathways (e.g., via E. coli amidases) could cleave the amine group, similar to MPPH .

Analytical Challenges

  • HPLC Retention Variability : Ephedrine analogs show retention time discrepancies (e.g., 1.63 min vs. 6.31 min) due to mobile phase composition and column type .
  • Method Optimization : Analysis of (1R)-1-phenylprop-2-yn-1-amine would require tailored gradients to resolve degradation products, such as oxidized propargyl derivatives .

Biological Activity

(1R)-1-phenylprop-2-yn-1-amine hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₉N·HCl
  • Molecular Weight : 169.65 g/mol

This structure features a phenyl group attached to a propynyl amine, which is significant for its biological interactions.

The biological activity of (1R)-1-phenylprop-2-yn-1-amine hydrochloride is primarily attributed to its interaction with various enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways:

  • Enzyme Interaction : The compound can inhibit specific enzymes involved in neurotransmitter metabolism, potentially influencing mood and behavior.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, particularly those related to the serotonergic system, such as 5-HT receptors.

Biological Activity and Applications

Research indicates that (1R)-1-phenylprop-2-yn-1-amine hydrochloride exhibits various biological activities:

  • Neuropharmacological Effects :
    • Studies suggest potential antidepressant-like effects due to its action on serotonin receptors .
    • Investigations into its role in the treatment of neurological disorders are ongoing.
  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound may possess antimicrobial activity, although detailed mechanisms remain to be elucidated .
  • Potential in Organic Synthesis :
    • The compound serves as a building block in organic synthesis, leading to the development of more complex molecules with therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of (1R)-1-phenylprop-2-yn-1-amine hydrochloride:

StudyFocusFindings
Xiang Lyu ThesisTotal Synthesis of AlkaloidsDemonstrated the utility of the compound in synthesizing complex alkaloids, highlighting its reactivity and potential medicinal properties.
Enzyme InteractionIdentified interactions with specific enzymes that could lead to therapeutic applications in treating mood disorders.
PubChemBiological ActivityCompiled data on safety, toxicity, and preliminary biological activities, indicating a need for further investigation into its pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.